1-[3-(Difluoromethoxy)phenyl]ethanone, also known as 3'-(Difluoromethoxy)acetophenone, is an organic compound with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol. This compound features a difluoromethoxy group attached to a phenyl ring, contributing to its unique chemical properties. The presence of fluorine atoms enhances its lipophilicity and may influence its biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 1-[3-(Difluoromethoxy)phenyl]ethanone is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy substituent may enhance the compound's binding affinity and selectivity towards these targets, leading to various biological effects. It has been investigated for potential therapeutic properties, particularly in studies involving enzyme inhibition and protein-ligand interactions.
Several synthesis methods exist for producing 1-[3-(Difluoromethoxy)phenyl]ethanone:
1-[3-(Difluoromethoxy)phenyl]ethanone has diverse applications across various fields:
Interaction studies involving 1-[3-(Difluoromethoxy)phenyl]ethanone focus on its binding affinity and selectivity towards various biological targets. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications. The difluoromethoxy group can significantly influence these interactions, making it an important factor in drug design and development.
1-[3-(Difluoromethoxy)phenyl]ethanone can be compared with several similar compounds that share structural similarities but differ in their substituents or functional groups:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-[3-(Trifluoromethoxy)phenyl]ethanone | Trifluoromethoxy | Contains trifluoromethoxy instead of difluoromethoxy, affecting reactivity. |
| 1-[3-(Methoxy)phenyl]ethanone | Methoxy | Contains a methoxy group instead of difluoromethoxy, leading to different chemical behavior. |
| 1-(4-(Difluoromethoxy)phenyl)ethanone | 4-Difluoromethoxy | Similar structure but differs in the position of the difluoromethoxy group. |
The uniqueness of 1-[3-(Difluoromethoxy)phenyl]ethanone lies in its difluoromethoxy group, which imparts distinct electronic and steric effects that influence its reactivity and interactions in various chemical and biological contexts .
1-[3-(Difluoromethoxy)phenyl]ethanone exhibits distinct molecular geometry characteristics that are fundamental to understanding its physicochemical behavior [1] [2]. The compound crystallizes with a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.15 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1-[3-(difluoromethoxy)phenyl]ethanone, with the Chemical Abstracts Service registry number 101975-23-9 [1] [2].
The molecular structure features a phenyl ring substituted at the meta position with a difluoromethoxy group (-OCHF₂), connected to an ethanone moiety [1] [2]. Crystallographic studies of related difluoromethoxy-substituted aromatic compounds reveal that the difluoromethoxy group typically adopts a twisted conformation relative to the aromatic ring plane [3] [4]. In similar structures, the dihedral angle between the oxygen-carbon bond of the difluoromethoxy group and the adjacent phenyl ring ranges from 25.2° to 38.7° [3] [4].
The exact mass of the compound is determined to be 186.04900 atomic mass units [1]. The molecular geometry is characterized by standard aromatic bond lengths and angles, with the carbonyl group of the ethanone moiety maintaining its typical planar configuration [3] [4]. The difluoromethoxy substituent introduces electronic effects that influence the overall molecular conformation and crystal packing arrangements [5] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈F₂O₂ | [1] [2] |
| Molecular Weight | 186.15 g/mol | [1] [2] |
| Exact Mass | 186.04900 amu | [1] |
| Chemical Abstracts Service Number | 101975-23-9 | [1] [2] |
The spectroscopic characterization of 1-[3-(Difluoromethoxy)phenyl]ethanone involves multiple analytical techniques that provide comprehensive structural information [7] [8] [9]. Fourier transform infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule [8] [10]. The carbonyl stretching frequency of the ethanone group typically appears in the region around 1640-1680 cm⁻¹, consistent with aromatic ketones [7] [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 spectra [7] [9] [11]. The difluoromethoxy group exhibits characteristic fluorine-19 nuclear magnetic resonance signals that are influenced by the electronic environment of the aromatic ring [11] [5]. In related difluoromethoxy-containing compounds, the difluoromethoxy proton appears as a characteristic triplet due to coupling with the two fluorine atoms [7] [5].
The aromatic protons of the phenyl ring display typical chemical shifts in the 7.0-8.0 parts per million range in proton nuclear magnetic resonance spectra [7] [9]. The methyl group of the ethanone moiety appears as a singlet around 2.5 parts per million [7] [9]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 198 parts per million, while the aromatic carbons appear in the 120-140 parts per million region [7] [9].
Mass spectrometry fragmentation patterns for aromatic ketones typically involve alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the methyl radical to give a fragment at mass-to-charge ratio 171 [12]. Additional fragmentation may occur through loss of carbon monoxide from the molecular ion, producing fragments characteristic of substituted phenyl cations [12].
| Spectroscopic Technique | Key Characteristics | Reference |
|---|---|---|
| Fourier Transform Infrared | Carbonyl stretch ~1640-1680 cm⁻¹ | [7] [8] |
| Proton Nuclear Magnetic Resonance | Aromatic H: 7.0-8.0 ppm; Methyl: ~2.5 ppm | [7] [9] |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl C: ~198 ppm; Aromatic C: 120-140 ppm | [7] [9] |
| Mass Spectrometry | Molecular ion: 186; Fragment: 171 (M-15) | [12] |
The thermodynamic properties of 1-[3-(Difluoromethoxy)phenyl]ethanone are crucial for understanding its physical behavior and potential applications [1] [13]. The compound exhibits a boiling point of 223.8°C at 760 millimeters of mercury pressure [1]. The melting point data for this specific compound is not extensively documented in the available literature, though related difluoromethoxy acetophenone isomers show melting points in the range of 18-19°C for the para-substituted analog [13] [14].
The flash point of the compound is reported as 86.8°C, indicating its volatility characteristics and thermal stability profile [1]. The vapor pressure at 25°C is determined to be 0.0946 millimeters of mercury, suggesting relatively low volatility at ambient temperature [1]. These thermodynamic parameters are consistent with the molecular structure and intermolecular forces present in the compound [15].
Phase transition behavior of the compound involves standard solid-liquid-gas transitions typical of organic aromatic ketones [16] [15]. The thermal stability of the difluoromethoxy group is generally high, though elevated temperatures may lead to decomposition pathways involving hydrogen fluoride elimination [1] [15]. The temperature-dependent properties follow typical patterns observed in substituted acetophenone derivatives [15].
Comparative analysis with related compounds reveals that the difluoromethoxy substitution pattern influences the thermal properties through both steric and electronic effects [15] [5]. The electron-withdrawing nature of the difluoromethoxy group affects the intermolecular interactions and consequently the phase transition temperatures [5].
| Thermodynamic Property | Value | Reference |
|---|---|---|
| Boiling Point | 223.8°C at 760 mmHg | [1] |
| Flash Point | 86.8°C | [1] |
| Vapor Pressure (25°C) | 0.0946 mmHg | [1] |
| Density | 1.191 g/cm³ | [1] |
The solubility characteristics of 1-[3-(Difluoromethoxy)phenyl]ethanone are determined by its molecular structure and the presence of both hydrophobic and polar functional groups [1] [17] [18]. The logarithm of the octanol-water partition coefficient is reported as 2.49060, indicating moderate lipophilicity [1]. This value suggests that the compound has a preference for organic phases over aqueous environments, which is consistent with its aromatic ketone structure [1] [17].
The polar surface area of the molecule is calculated to be 26.30000 square angstroms, reflecting the contribution of the oxygen atoms in both the carbonyl and difluoromethoxy groups [1]. This relatively small polar surface area contributes to the compound's limited water solubility [1] [18]. The refractive index is determined to be 1.465, providing additional physical characterization data [1].
Hansen solubility parameters provide a more detailed understanding of the compound's solubility behavior [18] [19]. The dispersion, polar, and hydrogen bonding components of the Hansen solubility parameters can be estimated based on the molecular structure and comparison with similar compounds [18]. The difluoromethoxy group contributes to both polar and dispersion interactions due to the electronegativity of the fluorine atoms [18] [5].
Solubility studies with related difluoromethoxy-containing compounds demonstrate that surfactants can significantly enhance aqueous solubility [17]. For similar aromatic ketones with fluorinated substituents, solubility improvements of 1.7-fold have been observed with appropriate surfactant systems [17].
| Solubility Parameter | Value | Reference |
|---|---|---|
| Log P (octanol-water) | 2.49060 | [1] |
| Polar Surface Area | 26.30000 Ų | [1] |
| Refractive Index | 1.465 | [1] |
| Density | 1.191 g/cm³ | [1] |
The electrochemical behavior and reactivity indices of 1-[3-(Difluoromethoxy)phenyl]ethanone are influenced by the electronic properties of the difluoromethoxy substituent [20] [5] [21]. The difluoromethoxy group acts as a moderate electron-withdrawing substituent, with Hammett constants indicating both inductive and resonance effects [5]. Research on related difluoromethoxy-substituted aromatic compounds reveals inductive Hammett constant values of approximately 0.22 and resonance Hammett constant values of about 0.07 [5].
The electron-withdrawing nature of the difluoromethoxy group affects the reactivity of the aromatic ring and the adjacent carbonyl functionality [5] [21]. This electronic influence modulates the compound's behavior in various chemical transformations and electrochemical processes [20] [21]. The electronegativity of the fluorine atoms in the difluoromethoxy group contributes to the overall electron density distribution in the molecule [5] [6].
Reactivity indices derived from density functional theory calculations provide insights into the chemical behavior of the compound [20]. The chemical potential, hardness, and electrophilicity index are fundamental parameters that describe the compound's reactivity profile [20]. These indices are influenced by the presence of the difluoromethoxy substituent and its electronic effects on the aromatic system [20] [5].
The electrochemical properties of the compound are relevant for understanding its behavior in various applications and synthetic transformations [22] [23] [24]. The presence of the ketone functionality provides a site for potential reduction reactions, while the aromatic ring may undergo oxidative processes under appropriate conditions [22] [23].
| Reactivity Parameter | Characteristic | Reference |
|---|---|---|
| Hammett Constant (Inductive) | ~0.22 | [5] |
| Hammett Constant (Resonance) | ~0.07 | [5] |
| Electronic Effect | Electron-withdrawing | [5] [21] |
| Electrochemical Activity | Ketone reduction potential | [22] [23] |
The Friedel-Crafts acylation represents the most established synthetic route for preparing 1-[3-(Difluoromethoxy)phenyl]ethanone. This electrophilic aromatic substitution reaction involves the reaction between 3-(difluoromethoxy)benzene and acetyl chloride in the presence of a Lewis acid catalyst [2] [3]. The mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form the desired ketone product.
The optimal reaction conditions require anhydrous aluminum chloride as the Lewis acid catalyst, typically employed in stoichiometric amounts relative to acetyl chloride [4] [5]. The reaction temperature should be maintained between 50-80°C to balance reaction rate with minimization of side reactions [4]. Extended reaction times of 2-4 hours ensure complete conversion while preventing decomposition of the difluoromethoxy substituent [3].
Industrial implementations utilize excess difluoromethoxybenzene as both substrate and solvent, which serves to suppress over-acylation and facilitates heat dissipation [4]. The anhydrous conditions are critical, as moisture deactivates the aluminum chloride catalyst and leads to significant yield reduction [5]. Under optimized conditions, conversions exceeding 90% can be routinely achieved [4].
Table 1: Friedel-Crafts Acylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50-80°C | Higher temperatures increase rate but promote side reactions |
| Catalyst Loading | 1.0-1.2 equiv AlCl₃ | Stoichiometric amounts maximize acylium ion stability |
| Reaction Time | 2-4 hours | Longer times ensure completion but risk decomposition |
| Substrate Ratio | 1.2:1 ArH:AcCl | Excess arene suppresses poly-acylation |
The reaction workup involves careful quenching with ice-cold water to hydrolyze the aluminum chloride complex, followed by neutralization with sodium carbonate to remove residual hydrochloric acid [4]. Subsequent liquid-liquid extraction with organic solvents and fractional distillation yields the pure product [6].
Radical-mediated difluoromethylation has emerged as a powerful alternative approach for introducing difluoromethyl groups into aromatic systems. This methodology typically involves the generation of difluoromethyl radicals from specialized reagents, which subsequently undergo addition to aromatic substrates [7] [8].
The zinc difluoromethanesulfinate reagent (DFMS), developed by Baran and colleagues, represents a significant advancement in this field [7] [8]. This air-stable, crystalline reagent generates difluoromethyl radicals under mild oxidative conditions using tert-butyl hydroperoxide as the terminal oxidant [7]. The reaction proceeds through a radical mechanism, with the difluoromethyl radical exhibiting nucleophilic character, preferentially attacking electron-deficient aromatic positions [7].
Reaction conditions for DFMS-mediated difluoromethylation are notably mild, typically conducted at room temperature in dichloromethane-water biphasic systems [7]. The addition of trifluoroacetic acid can enhance reaction rates for select substrates, though it is not universally required [7]. The methodology demonstrates broad functional group tolerance, accommodating sensitive functionalities that might decompose under harsher Friedel-Crafts conditions.
Table 2: Radical Difluoromethylating Reagents and Conditions
| Reagent | Oxidant | Solvent System | Temperature | Typical Yield |
|---|---|---|---|---|
| Zn(SO₂CF₂H)₂ | t-BuOOH | CH₂Cl₂/H₂O | 25°C | 65-85% |
| Difluorobromoacetic acid | Photoredox | DMF | 25°C | 60-78% |
| CF₂H-sulfonium salts | Photoredox | Various | 25°C | 70-90% |
Alternative radical sources include difluorobromoacetic acid under photoredox conditions and various sulfonium salt derivatives [9] [10]. These reagents operate through similar radical mechanisms but offer different solubility profiles and reaction conditions, allowing for substrate-specific optimization.
Photoredox catalysis has revolutionized difluoromethylation chemistry by enabling mild, room-temperature reactions under visible light irradiation [11] [12] [13]. This approach utilizes photocatalysts such as ruthenium polypyridyl complexes or iridium-based catalysts to generate reactive difluoromethyl species through single-electron transfer processes [14] [15].
The most widely employed photocatalyst, tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate, absorbs blue light to generate long-lived excited states capable of both oxidative and reductive quenching [14] [16]. Upon photoexcitation, the catalyst can facilitate single-electron transfer to difluoromethylating reagents, generating difluoromethyl radicals that subsequently react with aromatic substrates [17] [18].
Difluoromethyltriphenylphosphonium bromide has emerged as a particularly effective reagent for photoredox difluoromethylation [19] [20]. Under irradiation with 440 nm blue light-emitting diodes, this reagent undergoes single-electron reduction to release difluoromethyl radicals [21]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature [13] [10].
Table 3: Photoredox Catalysis Parameters
| Photocatalyst | Light Source | Wavelength | Quantum Yield | Reaction Time |
|---|---|---|---|---|
| Ru(bpy)₃(PF₆)₂ | Blue LED | 440 nm | 0.087 | 6-12 h |
| fac-Ir(ppy)₃ | Blue LED | 440 nm | Variable | 4-8 h |
| Erythrosin B | Visible light | 520-560 nm | High | 8-12 h |
The mechanism involves initial photoexcitation of the catalyst, followed by single-electron transfer to the difluoromethylating reagent [17] [15]. The resulting difluoromethyl radical adds to the aromatic substrate, forming a cyclohexadienyl radical intermediate that undergoes oxidation and deprotonation to afford the final product [18] [15].
Organic photocatalysts such as Erythrosin B offer metal-free alternatives with comparable efficiency [22] [23]. These catalysts operate through similar mechanisms but may offer advantages in terms of cost and environmental considerations for large-scale applications [24].
Continuous flow synthesis has gained significant attention for difluoromethylation reactions due to improved safety, enhanced heat and mass transfer, and better reaction control [21] [25] [26]. Flow systems are particularly advantageous for highly exothermic reactions and those involving hazardous reagents or intermediates [27] [28].
Recent developments in flow chemistry for difluoromethylation include the use of 3D-printed photoflow reactors for photoredox-catalyzed reactions [21]. These systems enable precise control of residence time, temperature, and light exposure, leading to improved yields and reproducibility compared to batch processes [21]. The continuous nature of flow synthesis also facilitates real-time monitoring and in-line purification.
Temperature control in flow systems is superior to batch reactors due to the high surface-area-to-volume ratio [21] [29]. This advantage is particularly beneficial for reactions involving unstable intermediates, such as difluoromethyl anions, which require precise temperature control to prevent decomposition [29] [30].
Table 4: Flow Synthesis Advantages
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Heat Transfer | Limited | Enhanced | 10-100x |
| Mass Transfer | Mixing-dependent | Rapid | 5-50x |
| Safety | Inventory-dependent | Reduced inventory | Significant |
| Reproducibility | Variable | Consistent | High |
Residence time optimization is critical in flow systems, particularly for reactions involving highly reactive intermediates [29]. For difluoromethyl anion chemistry, residence times of 0.1-6.9 seconds at -78°C have been found optimal, with longer times leading to decomposition and reduced yields [29] [30].
Microreactor technology enables the handling of dangerous reagents such as difluoromethyl anions under controlled conditions [29]. The small scale and continuous operation minimize the accumulation of hazardous intermediates while maintaining high throughput [26] [31].
Purification of 1-[3-(Difluoromethoxy)phenyl]ethanone requires careful consideration of its physical properties and potential impurities. The compound, with a boiling point of approximately 202°C at atmospheric pressure, is amenable to distillation-based purification methods [6] [32].
Fractional distillation represents the primary purification technique, utilizing a Vigreux column or packed fractionating column to achieve efficient separation from reaction byproducts [6]. Temperature control is critical to prevent thermal decomposition, with vapor temperature monitoring ensuring pure distillation near the theoretical boiling point [6].
Vacuum distillation offers advantages for heat-sensitive mixtures, reducing the boiling point and minimizing decomposition risks [6]. At reduced pressure (50 mmHg), the compound distills at approximately 96°C, significantly lowering thermal stress [32]. This technique is particularly valuable when dealing with thermally labile difluoromethoxy substituents.
Table 5: Purification Methods and Recovery Rates
| Method | Operating Conditions | Recovery Rate | Purity Achieved |
|---|---|---|---|
| Fractional Distillation | 202°C, 1 atm | 85-95% | >95% |
| Vacuum Distillation | 96°C, 50 mmHg | 90-99.5% | >98% |
| Liquid-Liquid Extraction | Room temperature | 80-90% | Variable |
| Crystallization | Temperature-dependent | 70-85% | >99% |
Liquid-liquid extraction serves as a complementary purification technique, particularly effective for removing polar impurities and catalyst residues [6]. Sequential washes with aqueous acid, base, and water remove ionic contaminants and unreacted starting materials [6]. The organic phase is typically dried with anhydrous magnesium sulfate or sodium sulfate before distillation [6].
Yield optimization strategies focus on minimizing product loss during workup and purification. Second crop crystallization from concentrated mother liquors can recover additional 5-10% of product, improving overall process economics [33]. The combined recovery from first and second crop crystallizations often exceeds 89% for well-optimized systems [33].
Dehydration catalysts have been employed in specialized purification protocols for acetophenone derivatives [32]. These catalysts, including alumina, thoria, or silica, selectively convert like-boiling impurities to compounds with different volatilities, facilitating subsequent fractional distillation [32]. Operating temperatures should be maintained moderately above the boiling point to achieve effective purification while preventing decomposition [32].
Process optimization requires careful balance between yield and purity requirements. Multiple distillation stages may be necessary for demanding applications, with each stage typically achieving 90-95% recovery [34] [35]. The cumulative effect of multiple purification steps must be considered when designing industrial processes.